5-Acetylthiophene-2-carbonitrile

Description

The exact mass of the compound 2-Acetyl-5-cyanothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

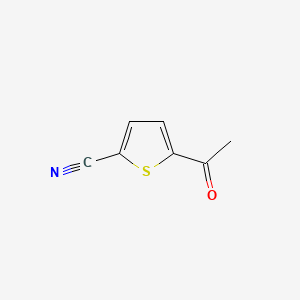

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHPLUBHIUFLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372663 | |

| Record name | 2-ACETYL-5-CYANOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88653-55-8 | |

| Record name | 2-ACETYL-5-CYANOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both an acetyl and a nitrile group on a thiophene scaffold, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential biological applications, with a focus on data relevant to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NOS | [1][2][3] |

| Molecular Weight | 151.18 g/mol | [1][2][3] |

| CAS Number | 88653-55-8 | [1][2][3] |

| Appearance | Very pale yellow solid | [1] |

| Melting Point | 79 °C | [1] |

| Boiling Point | 95-97 °C at 0.5 mmHg | [1] |

| Purity | Min. 98.0% (GC) | [1] |

| Solubility | Soluble in common organic solvents. | |

| SMILES | CC(=O)C1=CC=C(S1)C#N | [4] |

| InChI | InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3 | [4] |

| InChIKey | VSHPLUBHIUFLES-UHFFFAOYSA-N | [4] |

Synthesis

A generalized experimental workflow for this proposed synthesis is outlined below.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Halogenation of 2-Acetylthiophene

-

To a solution of 2-acetylthiophene in a suitable solvent (e.g., a mixture of acetic acid and chloroform), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-bromo-2-acetylthiophene, which can be purified by column chromatography or recrystallization.

Step 2: Cyanation of 5-Bromo-2-acetylthiophene

-

In a reaction vessel, combine 5-bromo-2-acetylthiophene, copper(I) cyanide (CuCN), and a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford this compound.

Spectral Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of its constituent functional groups (thiophene, ketone, and nitrile), the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (acetyl) | ~2.6 | Singlet | N/A |

| H-4 (thiophene ring) | ~7.7 | Doublet | ~4.0 |

| H-3 (thiophene ring) | ~7.9 | Doublet | ~4.0 |

The downfield chemical shifts of the thiophene protons are due to the electron-withdrawing effects of both the acetyl and nitrile groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~25-30 |

| -C≡N (nitrile) | ~115-120 |

| C-3 (thiophene ring) | ~138-142 |

| C-4 (thiophene ring) | ~133-137 |

| C-5 (thiophene ring) | ~145-150 |

| C-2 (thiophene ring) | ~120-125 |

| C=O (acetyl) | ~190-195 |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N (nitrile) | Stretching | 2220-2240 (strong, sharp) |

| C=O (ketone) | Stretching | 1670-1690 (strong) |

| C-H (aromatic) | Stretching | ~3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-S (thiophene) | Stretching | 600-800 |

Mass Spectrometry (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would likely involve:

-

Loss of a methyl radical (•CH₃) from the acetyl group, leading to a fragment at m/z = 136 ([M-15]⁺). This acylium ion is expected to be a prominent peak.

-

Loss of carbon monoxide (CO) from the acylium ion, resulting in a fragment at m/z = 108.

-

Cleavage of the acetyl group to give a fragment corresponding to the thiophene-2-carbonitrile cation at m/z = 109.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three main components: the thiophene ring, the acetyl group, and the nitrile group.

-

Thiophene Ring: As an electron-deficient aromatic system due to the two electron-withdrawing substituents, the thiophene ring is deactivated towards electrophilic aromatic substitution. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

-

Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or conversion to an oxime upon reaction with hydroxylamine. The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (5-acetylthiophene-2-carboxylic acid) or an amide. It can also be reduced to a primary amine.

The compound is expected to be stable under normal laboratory conditions, though it is listed as being air-sensitive and should be stored under an inert atmosphere.[1] Like many organic compounds, it may be sensitive to strong acids, bases, and high temperatures.

Potential Biological Activity and Applications in Drug Discovery

While direct biological studies on this compound are limited in publicly available literature, the thiophene scaffold is a well-established privileged structure in medicinal chemistry, with numerous thiophene-containing compounds exhibiting a wide range of biological activities.[5][6] Derivatives of 2-acetylthiophene have been investigated for their cytotoxic and antimicrobial properties.[5][6]

For instance, a related compound, 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, has shown potential as a building block for compounds with anticancer and antimicrobial activities.[7] This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

The presence of the acetyl and nitrile groups provides handles for further chemical modification to generate libraries of compounds for screening against various biological targets. For example, the acetyl group can be a key interaction point with certain enzyme active sites, while the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the compound's physicochemical properties and biological activity.

The potential for this class of compounds to act as enzyme inhibitors or receptor modulators makes them attractive for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.

A conceptual workflow for the utilization of this compound in a drug discovery program is depicted below.

Figure 2. Role of this compound in a drug discovery workflow.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its chemical properties, characterized by the presence of reactive acetyl and nitrile functionalities on an electron-poor thiophene ring, offer numerous avenues for chemical modification. While detailed experimental data on its synthesis, spectral properties, and biological activity are not extensively documented in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. This compound, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. labproinc.com [labproinc.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]

An In-depth Technical Guide to 5-Acetylthiophene-2-carbonitrile (CAS: 88653-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative, a class of heterocyclic compounds recognized as a "privileged pharmacophore" in medicinal chemistry.[1] Thiophene-based molecules are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This compound, featuring both an acetyl and a nitrile group, serves as a versatile building block and a key intermediate in the synthesis of more complex molecules for drug discovery and materials science.[2] Its distinct chemical functionalities allow for diverse reactions, making it a valuable starting material for creating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 88653-55-8 | [3][4] |

| Molecular Formula | C₇H₅NOS | [3][4] |

| Molecular Weight | 151.18 g/mol | [3][4] |

| Physical State | Solid, Crystal - Powder | [4] |

| Color | Very Pale Yellow to Yellow | [4] |

| Melting Point | 76°C to 80°C | [3] |

| Boiling Point | 95°C to 97°C (at 0.5 mmHg) | [3] |

| Purity | ≥97% | [3] |

| MDL Number | MFCD00052314 | [3][4] |

| InChI Key | VSHPLUBHIUFLES-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=CC=C(S1)C#N | [3][5] |

Table 2: Predicted Spectroscopic Data

Direct experimental spectra for this compound were not available in the cited literature. The following data is predicted based on the analysis of structurally related compounds such as 2-acetylthiophene and other substituted thiophenes.[6][7]

| Spectroscopy | Predicted Peaks / Chemical Shifts (δ) | Interpretation |

| ¹H NMR | δ ~7.5-7.8 ppm (d, 1H)δ ~7.2-7.4 ppm (d, 1H)δ ~2.5 ppm (s, 3H) | Aromatic protons on the thiophene ring.Aromatic protons on the thiophene ring.Methyl protons of the acetyl group. |

| ¹³C NMR | δ ~190 ppmδ ~145-150 ppmδ ~130-135 ppmδ ~115 ppmδ ~110-115 ppmδ ~26 ppm | Carbonyl carbon (C=O).Thiophene ring carbon attached to the acetyl group.Thiophene ring carbons.Nitrile carbon (C≡N).Thiophene ring carbon attached to the nitrile group.Methyl carbon of the acetyl group. |

| IR (Infrared) | ~2220-2240 cm⁻¹~1660-1680 cm⁻¹~1400-1500 cm⁻¹~3100 cm⁻¹ | C≡N (nitrile) stretching.C=O (ketone) stretching.C=C aromatic ring stretching.C-H aromatic stretching. |

Synthesis and Reactivity

Experimental Protocol: A Representative Synthesis

This protocol describes a potential two-step synthesis starting from 2-bromothiophene.

Step 1: Cyanation of 2-Bromothiophene to Thiophene-2-carbonitrile

-

Reaction Setup: To a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) cyanide (1.1 equivalents) and dry N,N-dimethylformamide (DMF).

-

Addition of Substrate: Add 2-bromothiophene (1.0 equivalent) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 150-160°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thiophene-2-carbonitrile can be purified by vacuum distillation or column chromatography.

Step 2: Friedel-Crafts Acylation to yield this compound

-

Reaction Setup: In a separate flask under an inert atmosphere, add thiophene-2-carbonitrile (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Catalyst Addition: Cool the mixture in an ice bath (0°C) and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise.

-

Acylating Agent: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with DCM, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by recrystallization or silica gel column chromatography.

Caption: A representative two-step synthesis pathway for this compound.

Applications in Research and Drug Development

Thiophene derivatives are cornerstones in medicinal chemistry due to their bioisosteric relationship with benzene rings, offering similar steric properties but different electronic profiles, which can enhance biological activity and improve pharmacokinetic properties.[1]

Role as a Chemical Intermediate: this compound is not typically an end-product but rather a valuable intermediate. Its functional groups are amenable to a wide array of chemical transformations:

-

The Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or serve as a handle for condensation reactions (e.g., aldol or Knoevenagel) to build molecular complexity.[2]

-

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a host of other functionalized thiophenes.

-

The Thiophene Ring: The aromatic ring itself can undergo further substitution reactions, although the existing electron-withdrawing groups will direct new substituents to specific positions.

Use in Drug Discovery: The thiophene scaffold is found in drugs targeting a vast range of conditions, including cancer, inflammation, and infectious diseases.[1][8][9] A compound like this compound is an ideal starting point for a drug discovery campaign. Researchers can use it to synthesize a library of related compounds, where the acetyl and nitrile groups are modified. This library is then screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired activity. These hits can be further optimized in a process known as lead optimization to develop potent and selective drug candidates.

Caption: General workflow for using a chemical intermediate in a drug discovery program.

Conclusion

This compound (CAS 88653-55-8) is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its acetyl and nitrile moieties make it an excellent scaffold for the development of novel therapeutic agents and advanced materials. For researchers in drug discovery, this compound represents a valuable and versatile tool for generating molecular diversity and exploring new structure-activity relationships in the quest for next-generation medicines.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. labproinc.com [labproinc.com]

- 5. PubChemLite - this compound (C7H5NOS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 2-Acetylthiophene(88-15-3) 13C NMR spectrum [chemicalbook.com]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring both a ketone and a nitrile group on a thiophene scaffold, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental data to support its application in research and development.

Molecular Structure and Properties

This compound possesses a planar five-membered thiophene ring substituted at the 2-position with a cyano group (-C≡N) and at the 5-position with an acetyl group (-COCH₃). This arrangement of electron-withdrawing groups influences the electronic properties of the thiophene ring, making it a key intermediate for various chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Information and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₇H₅NOS | [1] |

| Molecular Weight | 151.19 g/mol | [1] |

| CAS Number | 88653-55-8 | [1] |

| Appearance | Very Pale Yellow Solid | [2] |

| Melting Point | 79 °C | [2] |

| Purity | Min. 98.0% (GC) | [2] |

Table 2: Spectroscopic Data

| Technique | Data |

| Mass Spectrometry (Predicted) | [M+H]⁺: 152.01647 m/z, [M+Na]⁺: 173.99841 m/z, [M-H]⁻: 150.00191 m/z |

| Infrared (IR) Spectroscopy | Data not publicly available in detail. Expected characteristic peaks for C≡N stretch, C=O stretch, and thiophene ring vibrations. |

| ¹H Nuclear Magnetic Resonance (NMR) | Data not publicly available in detail. Expected signals for the methyl protons and the two thiophene ring protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data not publicly available in detail. Expected signals for the acetyl carbonyl carbon, nitrile carbon, methyl carbon, and thiophene ring carbons. |

Synthesis and Experimental Protocols

A plausible synthetic approach, based on the synthesis of similar compounds, is the Vilsmeier-Haack chloroformylation of an appropriate acetophenone derivative to form a β-chloroacrolein, followed by cyclization with a sulfur source like sodium sulfide and subsequent reaction with chloroacetone.

A general experimental workflow for a related synthesis is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Illustrative Synthetic Workflow

Caption: General synthetic pathway for 5-aryl-2-acetylthiophenes.

Visualization of Molecular Structure

The molecular structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) notation: CC(=O)c1ccc(s1)C#N. A 2D diagram generated from this notation provides a clear visualization of the atomic connectivity.

Caption: 2D Molecular Structure of this compound.

Conclusion

This compound stands out as a valuable scaffold for the development of novel compounds in the pharmaceutical and material science sectors. While detailed experimental protocols and comprehensive spectroscopic data are not widely disseminated in public literature, the information provided in this guide offers a solid foundation for researchers. Further investigation into proprietary databases and scientific literature may yield more specific synthetic and analytical procedures. The unique combination of functional groups on the thiophene ring ensures that this molecule will continue to be an area of active research.

References

Spectroscopic Profile of 5-Acetylthiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 5-acetylthiophene-2-carbonitrile (CAS No: 88653-55-8).[1][2] Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted mass spectrometry data and outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

Spectroscopic Data

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.01647 |

| [M+Na]⁺ | 173.99841 |

| [M-H]⁻ | 150.00191 |

| [M+NH₄]⁺ | 169.04301 |

| [M+K]⁺ | 189.97235 |

| [M]⁺ | 151.00864 |

| [M]⁻ | 151.00974 |

Table 1: Predicted Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not publicly available at this time. Researchers are advised to acquire experimental data for full structural elucidation and confirmation. The expected spectra would show signals corresponding to the aromatic protons on the thiophene ring, the methyl protons of the acetyl group, and the carbons of the thiophene ring, the acetyl group, and the nitrile group.

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. An experimental spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ketone, the C≡N stretch of the nitrile, and various C-H and C-S stretches associated with the substituted thiophene ring.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for obtaining and analyzing spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Transfer: Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C) and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard experiments such as COSY, HSQC, and HMBC can also be performed to aid in structural assignment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[3]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or a pure KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

-

Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[5]

-

ESI: The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated. This is a "soft" ionization technique that often leaves the molecular ion intact.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] This technique provides information about the molecular weight and the structure of the fragments.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analysis: Identify the molecular ion peak (if present) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[7]

References

- 1. This compound | CAS 88653-55-8 [matrix-fine-chemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-acetylthiophene-2-carbonitrile. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predicted spectrum based on the analysis of structurally similar compounds. It includes a comprehensive data table, a representative experimental protocol for synthesis and characterization, and visualizations to aid in the understanding of the molecule's structural features and their spectral correlations.

Data Presentation: Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the known spectral data of related substituted thiophenes.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.8 - 8.0 | Doublet (d) | ~4.0 | 1H |

| H-4 | ~7.6 - 7.8 | Doublet (d) | ~4.0 | 1H |

| -COCH3 | ~2.6 | Singlet (s) | N/A | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Molecular Structure and Proton Assignments

The structure of this compound with the IUPAC numbering of the thiophene ring protons is shown below.

Caption: Molecular structure of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis and characterization of this compound is provided below. This protocol is adapted from general procedures for the synthesis of similar thiophene derivatives.

Synthesis of this compound

This synthesis can be approached via a multi-step process, often starting from a readily available thiophene derivative. A plausible route involves the acetylation of 2-cyanothiophene.

Materials:

-

2-Cyanothiophene

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyanothiophene in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

1H NMR Spectrum Acquisition

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) containing 0.03% TMS.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

Visualization of NMR Data Acquisition Workflow

The general workflow for obtaining the 1H NMR spectrum is illustrated below.

Caption: Workflow for 1H NMR data acquisition and analysis.

Analysis of Predicted Spectral Features

The predicted 1H NMR spectrum of this compound is expected to exhibit three distinct signals:

-

Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. Due to the electron-withdrawing effects of the acetyl and cyano groups, these protons will be deshielded and resonate at a relatively high chemical shift. The coupling between these two adjacent protons (a 3J coupling) will result in a doublet for each signal, with a predicted coupling constant of approximately 4.0 Hz.

-

Acetyl Protons: The three protons of the methyl group in the acetyl moiety are not coupled to any other protons and will therefore appear as a sharp singlet. This signal is expected in the aliphatic region of the spectrum, typically around 2.6 ppm.

The integration of these signals should show a 1:1:3 ratio, corresponding to the single H-3 and H-4 protons and the three protons of the acetyl group, respectively.

This technical guide provides a foundational understanding of the expected 1H NMR spectrum of this compound for researchers in the fields of chemistry and drug development. While based on predictions from analogous structures, it serves as a valuable resource for the identification and characterization of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Acetylthiophene-2-carbonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize thiophene derivatives in their work. Thiophene-based compounds are significant building blocks in medicinal chemistry and materials science, making a thorough understanding of their structural characterization paramount.

Introduction to this compound

This compound is a substituted thiophene ring containing both an acetyl and a nitrile functional group. These electron-withdrawing groups significantly influence the electron density distribution within the thiophene ring, which is reflected in the ¹³C NMR spectrum. Accurate assignment of the chemical shifts is crucial for structural verification and for understanding the electronic properties of the molecule.

Predicted ¹³C NMR Chemical Shifts

Table 1: ¹³C NMR Chemical Shift Data for this compound and Related Compounds (in CDCl₃)

| Carbon Atom | 2-Acetylthiophene (Experimental)[1][2][3] | Thiophene-2-carbonitrile (Experimental) | This compound (Predicted) |

| C2 | ~144.5 | 109.3 | ~118.0 |

| C3 | ~133.8 | 137.9 | ~139.0 |

| C4 | ~128.2 | 127.3 | ~129.0 |

| C5 | ~132.6 | 132.8 | ~150.0 |

| C=O | ~190.7 | - | ~190.5 |

| CH₃ | ~26.8 | - | ~26.8 |

| CN | - | 114.7 | ~114.0 |

Note: Chemical shift values are in ppm relative to TMS. The predicted values for this compound are estimated based on the additive effects of the acetyl and cyano substituents on the thiophene ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. Instrument-specific parameters may need to be optimized.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

3.2. NMR Instrument Setup

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's field frequency onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

3.3. Data Acquisition

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon atom.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is important for accurate integration if quantitative analysis is desired.[1]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.[4] Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for all carbon atoms in the molecule.

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals if quantitative information is required.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis for obtaining the ¹³C NMR data of this compound.

Caption: Workflow for ¹³C NMR analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and the resulting ¹³C NMR spectrum, highlighting the influence of the functional groups on the chemical shifts of the thiophene ring carbons.

Caption: Influence of structure on ¹³C NMR chemical shifts.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Acetyl and Nitrile Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a detailed examination of the IR spectroscopic signatures of two crucial functional groups in organic chemistry and drug development: the acetyl (CH₃CO) and nitrile (C≡N) groups. Understanding their characteristic vibrational frequencies, and the factors that influence them, is paramount for structural elucidation, reaction monitoring, and quality control in pharmaceutical and chemical research.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The position, intensity, and shape of these absorption bands in an IR spectrum provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. The basis for quantitative analysis in IR spectroscopy is the Beer-Lambert law, which states that the absorbance of a sample is directly proportional to the concentration of the analyte and the path length of the light beam through the sample.[1]

The Acetyl Functional Group

The acetyl group, with its carbonyl (C=O) and methyl (C-H) moieties, gives rise to several characteristic absorption bands in the IR spectrum. The most prominent of these is the C=O stretching vibration, which is typically strong and sharp.

Quantitative Data for the Acetyl Group

The precise wavenumber of the C=O stretching vibration is sensitive to the molecular environment, including electronic and steric effects.[2][3] Conjugation, for instance, tends to lower the frequency, while inclusion in a strained ring system increases it.[3][4]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ketones) | 1725 - 1705 | Strong | For saturated aliphatic ketones.[4] |

| 1700 - 1680 | Strong | For α,β-unsaturated (conjugated) ketones.[3][4] | |

| 1690 - 1670 | Strong | For aryl ketones.[4] | |

| C=O Stretch (Esters) | 1750 - 1735 | Strong | For saturated aliphatic esters. |

| 1730 - 1715 | Strong | For α,β-unsaturated (conjugated) esters.[2] | |

| C-H Stretch (in CH₃) | 2960 (asymmetric) & 2870 (symmetric) | Medium to Strong | |

| C-H Bend (in CH₃) | 1450 (asymmetric) & 1375 (symmetric) | Medium | The symmetric bend is often referred to as the "umbrella" mode.[5] |

| C-C Stretch | 1230 - 1100 | Medium | Involves the C-C bond between the carbonyl carbon and the methyl carbon.[4] |

The Nitrile Functional Group

The nitrile functional group is characterized by a carbon-nitrogen triple bond (C≡N). Its stretching vibration appears in a region of the IR spectrum that is relatively free from other absorptions, making it a highly diagnostic peak.[6][7]

Quantitative Data for the Nitrile Group

The position of the C≡N stretching band is influenced by the electronic environment. Conjugation with a double bond or an aromatic ring typically lowers the absorption frequency.[6][7][8] The intensity of the nitrile peak can be affected by the polarity of its surroundings and its involvement in hydrogen bonding.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| C≡N Stretch | 2260 - 2240 | Strong, Sharp | For saturated (aliphatic) nitriles.[6] |

| 2240 - 2220 | Strong, Sharp | For aromatic and α,β-unsaturated (conjugated) nitriles.[6][7] |

Experimental Protocols

The quality of an IR spectrum is highly dependent on proper sample preparation. The chosen method depends on the physical state of the sample (liquid or solid).

Sample Preparation for Liquid Samples (Neat)

This method is suitable for pure liquid compounds.[9]

-

Materials : Two clean, dry salt plates (e.g., NaCl or KBr), Pasteur pipet.

-

Procedure :

-

Place one to two drops of the liquid sample onto the center of one salt plate.[9][10]

-

Carefully place the second salt plate on top, creating a thin, uniform film of the liquid between the plates.[9][10]

-

If the resulting spectrum shows overly intense absorption bands, separate the plates, wipe one clean, and reassemble to create a thinner film.[11]

-

Place the "sandwich" in the sample holder of the IR spectrometer.

-

After analysis, clean the plates thoroughly with a dry solvent (e.g., acetone or methylene chloride) and return them to a desiccator.[10][11]

-

Sample Preparation for Solid Samples

1. KBr Pellet Method

This technique involves dispersing the solid sample in dry potassium bromide (KBr) powder and pressing it into a transparent disk.[10] KBr is used because it is transparent to infrared radiation.[12]

-

Materials : Dry KBr powder, solid sample, agate mortar and pestle, pellet press.

-

Procedure :

-

Grind a small amount of the solid sample (1-2 mg) to a fine powder in an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder. The sample concentration should be between 0.2% and 1%.[11]

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

-

Transfer the mixture to the pellet press die.

-

Apply high pressure to form a transparent or translucent pellet. A cloudy appearance may indicate insufficient grinding, moisture, or an incorrect sample-to-KBr ratio.[11]

-

Place the pellet in the sample holder for analysis.

-

2. Nujol Mull Method

In this method, the solid sample is ground with a mulling agent, typically Nujol (mineral oil), to create a fine paste.[13]

-

Materials : Solid sample, Nujol, agate mortar and pestle, two salt plates.

-

Procedure :

-

Place 5-10 mg of the finely ground solid sample in an agate mortar.[11]

-

Add one to two drops of Nujol.

-

Grind the mixture until a smooth, uniform paste (mull) is formed.[13]

-

Spread a thin layer of the mull onto one salt plate and cover with the second plate.

-

Mount the plates in the spectrometer.

-

Note : Nujol itself has absorption bands (around 2920-2850, 1460, and 1380 cm⁻¹) which will be present in the spectrum.[12] It is essential to be aware of these peaks to avoid misinterpretation.

-

3. Solution Method

Solid samples can also be dissolved in a suitable solvent to be analyzed in a liquid cell.

-

Materials : Solid sample, IR-transparent solvent (e.g., carbon tetrachloride, chloroform), liquid sample cell.

-

Procedure :

-

Prepare a concentrated solution of the solid compound in a suitable solvent.[11]

-

Fill the liquid sample cell with the solution.

-

Place the cell in the spectrometer and acquire the spectrum.

-

It is crucial to run a spectrum of the pure solvent as a reference to subtract its absorption bands from the sample spectrum.[11]

-

Data Acquisition and Analysis

-

Background Spectrum : Before running the sample, a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) should be recorded. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the solvent or matrix.

-

Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum.

-

Interpretation : Analyze the resulting spectrum by identifying the characteristic absorption bands for the acetyl and nitrile functional groups, paying attention to their wavenumber, intensity, and shape. Compare the observed frequencies with the reference data provided in the tables above.

Visualizing Key Concepts and Workflows

Vibrational Modes and IR Spectra

The following diagram illustrates the relationship between the molecular structure of compounds containing acetyl and nitrile groups, their fundamental vibrational modes, and the resulting characteristic peaks in an IR spectrum.

Caption: From Molecular Structure to IR Spectrum.

Experimental Workflow for IR Spectroscopy

This diagram outlines the logical steps involved in performing an IR spectroscopic analysis, from initial sample consideration to final data interpretation.

References

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. pubs.aip.org [pubs.aip.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of 5-Acetylthiophene-2-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and Mass Spectrometry

This compound (C₇H₅NOS, Molecular Weight: 151.18 g/mol ) is a substituted thiophene containing both an acetyl and a nitrile functional group.[1][2] These functionalities make it an interesting scaffold in medicinal chemistry and materials science.[3] Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.[4][5] In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.[5]

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry

To acquire a mass spectrum of this compound, a standard set of operating conditions for a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe would be employed.

Instrumentation:

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Inlet System: Gas chromatograph with a capillary column (e.g., DB-5ms) for separation, or a direct insertion probe for pure samples.

Operating Parameters:

-

Ion Source Temperature: 230 °C

-

GC Oven Program (if applicable): Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Range: m/z 40-200

The rationale for using 70 eV is that it is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like the NIST Mass Spectral Library.[6][7]

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under EI conditions is predicted to be driven by the presence of the acetyl group and the stability of the aromatic thiophene ring. The following pathways are proposed based on established fragmentation mechanisms for similar compounds.[8][9]

Primary Fragmentation: α-Cleavage

The most prominent fragmentation pathway for ketones is the α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.[8] For this compound, this would involve the loss of a methyl radical (•CH₃) from the molecular ion.

-

Formation of the Molecular Ion (m/z 151): C₇H₅NOS + e⁻ → [C₇H₅NOS]⁺• + 2e⁻

-

α-Cleavage (Loss of •CH₃): [C₇H₅NOS]⁺• → [C₆H₂NOS]⁺ + •CH₃

This fragmentation is expected to produce a highly abundant ion at m/z 136 . This acylium ion is resonance-stabilized, contributing to its high intensity, likely making it the base peak in the spectrum. A similar α-cleavage is the dominant feature in the mass spectra of other 2-acylthiophenes, leading to the formation of a thienoyl cation.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to yield smaller ions.

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 136 can subsequently lose a neutral molecule of carbon monoxide.[5] [C₆H₂NOS]⁺ → [C₅H₂NS]⁺ + CO This will result in an ion at m/z 108 .

-

Fragmentation of the Thiophene Ring: Thiophene and its derivatives can undergo ring cleavage.[10][11] The ion at m/z 108 could potentially lose acetylene (C₂H₂) or cyclopropenyl cation to yield smaller fragments. However, the nitrile group will influence this fragmentation.

Alternative Fragmentation Pathways

While α-cleavage is predicted to be dominant, other fragmentation pathways are possible, though likely leading to less intense signals.

-

Cleavage of the Acetyl Group: Loss of the entire acetyl group as a radical (•COCH₃) or ketene (CH₂=C=O) after rearrangement is a possibility.

-

Loss of •COCH₃ would lead to an ion at m/z 108 .

-

Loss of CH₂=C=O would produce an ion at m/z 109 .

-

-

Nitrile Group Fragmentation: The nitrile group is generally stable, but loss of HCN is a possibility from some fragment ions.

Visualization of Fragmentation Pathways

The predicted fragmentation pathways are illustrated in the following diagrams generated using Graphviz.

Caption: Primary fragmentation pathway of this compound via α-cleavage.

Caption: Alternative minor fragmentation pathways for this compound.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Proposed Fragmentation | Predicted Relative Abundance |

| 151 | [C₇H₅NOS]⁺• | Molecular Ion | High |

| 136 | [C₆H₂NOS]⁺ | [M - CH₃]⁺ | Very High (Base Peak) |

| 108 | [C₅H₂NS]⁺ | [M - CH₃ - CO]⁺ or [M - COCH₃]⁺ | Medium |

| 109 | [C₆H₄S]⁺• | [M - CH₂CO]⁺ | Low to Medium |

Conclusion

The in-silico fragmentation analysis of this compound predicts a mass spectrum dominated by the molecular ion at m/z 151 and a base peak at m/z 136, resulting from the characteristic α-cleavage of the acetyl group. Further fragmentation through the loss of carbon monoxide is also anticipated. This predictive guide provides a solid framework for the identification and structural confirmation of this compound and its analogs in experimental settings. The principles outlined herein are grounded in the well-established gas-phase ion chemistry of related chemical classes.

References

- 1. PubChemLite - this compound (C7H5NOS) [pubchemlite.lcsb.uni.lu]

- 2. labproinc.com [labproinc.com]

- 3. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. knockhardy.org.uk [knockhardy.org.uk]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil (Journal Article) | ETDEWEB [osti.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. Thiophene [webbook.nist.gov]

- 11. Thiophene [webbook.nist.gov]

Reactivity of 5-Acetylthiophene-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylthiophene-2-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing acetyl and nitrile groups on the thiophene ring, offer a rich landscape for chemical modifications. This technical guide provides a comprehensive overview of the reactivity of its core functional groups, detailing potential synthetic transformations, experimental protocols, and quantitative data to support further research and development.

Introduction

The thiophene scaffold is a privileged heterocycle in numerous pharmacologically active compounds, valued for its metabolic stability and ability to act as a bioisostere for a phenyl ring.[1] The presence of both a ketone (acetyl) and a nitrile functional group on the thiophene core in this compound (IUPAC Name: this compound, CAS Number: 88653-55-8) presents two distinct and reactive sites for chemical elaboration.[2] This allows for the synthesis of a diverse array of derivatives with potential applications in drug discovery and materials science. Understanding the specific reactivity of each functional group is paramount for the strategic design of novel molecular entities.

Reactivity of the Acetyl Group

The acetyl group at the 5-position of the thiophene ring behaves as a typical methyl ketone and is a valuable precursor for a variety of chemical transformations.[3] Its reactivity is influenced by the electron-withdrawing nature of the nitrile group and the thiophene ring itself.

Condensation Reactions

The α-protons of the acetyl group are acidic and can be readily deprotonated to form an enolate, which can then participate in various condensation reactions.

The acetyl group can undergo base-catalyzed condensation with aldehydes (Claisen-Schmidt condensation) to form α,β-unsaturated ketones (chalcones), which are important intermediates in the synthesis of flavonoids and other biologically active molecules.

-

Experimental Protocol (General): To a solution of this compound and a slight excess of an appropriate aldehyde in ethanol, a catalytic amount of a base (e.g., NaOH or KOH) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting chalcone derivative is typically isolated by filtration after precipitation.[4]

The acetyl group can also react with active methylene compounds, such as malononitrile, in the presence of a weak base like ammonium acetate, to yield the corresponding condensed product.[3] This reaction is a key step in the synthesis of various heterocyclic systems.

-

Experimental Protocol (Adapted from a similar substrate): A mixture of 1-(5-arylthiophen-2-yl)ethanone (1 eq.), malononitrile (1.2 eq.), and ammonium acetate (1.5 eq.) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography.[3]

Oxidation Reactions

The acetyl group can be oxidized to a carboxylic acid via the haloform reaction. This is a classic transformation for methyl ketones and provides a route to 5-carboxy-thiophene-2-carbonitrile.

-

Experimental Protocol (Adapted from 2-acetylthiophene): this compound is dissolved in a suitable solvent. An aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide is added dropwise while maintaining the temperature below 40°C. After the reaction is complete, the excess oxidant is quenched with sodium bisulfite. Acidification of the aqueous layer precipitates the carboxylic acid, which can be extracted and purified.[5]

| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Haloform Reaction | NaOCl, NaOH | < 40 | 0.5 - 4 | ~78 | [6] |

Reduction Reactions

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using various reducing agents.

-

Experimental Protocol (General): To a solution of this compound in a suitable solvent (e.g., methanol or ethanol), sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated by extraction and purified.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing an alternative route to 5-acetylthiophene-2-carboxylic acid. The reaction proceeds through an amide intermediate.

-

Experimental Protocol (General - Acidic Hydrolysis): this compound is heated in an aqueous solution of a strong acid, such as sulfuric acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up possibilities for further derivatization, such as amide or sulfonamide formation.

-

Experimental Protocol (General): A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of LiAlH₄ in the same solvent at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete. The reaction is carefully quenched with water and aqueous base, and the product is extracted and purified.

Addition of Grignard Reagents

Grignard reagents can add to the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone. This reaction allows for the introduction of a new carbon-carbon bond at the 2-position of the thiophene ring.

-

Experimental Protocol (General): To a solution of the Grignard reagent in an ethereal solvent, a solution of this compound in the same solvent is added dropwise at a low temperature. The reaction is stirred until completion and then quenched with an acidic aqueous solution. The resulting ketone is isolated by extraction and purified.

Synergistic Reactivity and Derivatization

The presence of two reactive functional groups allows for sequential or one-pot reactions to construct more complex molecular architectures. For instance, the acetyl group can be first modified, followed by a transformation of the nitrile group, or vice versa.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for the functional groups of this compound.

Caption: Key reactions of the acetyl group.

Caption: Key reactions of the nitrile group.

Conclusion

This compound is a highly valuable building block with two versatile functional groups that can be selectively or sequentially modified. This guide has outlined the primary modes of reactivity for both the acetyl and nitrile moieties, providing a foundation for the rational design and synthesis of novel thiophene derivatives for applications in drug discovery and materials science. The provided experimental frameworks, adapted from related systems, serve as a starting point for laboratory investigations into the rich chemistry of this compound. Further exploration of its reactivity is warranted to unlock its full potential in the development of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electron-withdrawing effects in the heterocyclic compound 5-Acetylthiophene-2-carbonitrile. The presence of both an acetyl and a cyano group on the thiophene ring significantly influences its electronic properties, reactivity, and potential applications in medicinal chemistry and materials science. This document synthesizes available data on its synthesis, spectroscopic properties, and the powerful electron-withdrawing nature of its substituents. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a comprehensive understanding of its chemical behavior.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous scaffold in numerous pharmacologically active compounds and organic materials. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution and allows for facile functionalization. The introduction of electron-withdrawing groups (EWGs) onto the thiophene core is a critical strategy for modulating the molecule's electronic structure, reactivity, and biological activity.

This compound incorporates two potent EWGs: a C5-acetyl group and a C2-cyano group. The acetyl group withdraws electron density through both resonance and inductive effects, while the cyano group is one of the strongest EWGs, exerting its influence primarily through a strong inductive effect and resonance. This dual substitution pattern renders the thiophene ring significantly electron-deficient, a property that can be harnessed in various chemical transformations and for the design of novel molecular entities.

Electron-Withdrawing Effects and Physicochemical Properties

The combined influence of the acetyl and cyano moieties dramatically alters the electron density distribution within the thiophene ring of this compound. This significant electron withdrawal deactivates the ring towards electrophilic aromatic substitution and, conversely, can activate it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the EWGs.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₅NOS |

| Molecular Weight | 151.19 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 79 °C |

| CAS Number | 88653-55-8 |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Evidence of Electron Withdrawal

For instance, in 2-acetylthiophene, the protons on the thiophene ring appear at approximately δ 7.1-7.7 ppm. The introduction of a second powerful EWG like a cyano group at the 5-position would be expected to shift these proton signals further downfield, indicative of a more electron-deficient ring system. Similarly, the ¹³C NMR signals for the thiophene ring carbons would also be expected to shift downfield.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the available literature. However, general synthetic strategies for substituted thiophenes can be adapted. A plausible synthetic route could involve the introduction of the acetyl and cyano groups onto a pre-existing thiophene ring or the construction of the substituted thiophene ring from acyclic precursors.

Hypothetical Experimental Protocol

A potential synthetic approach could involve the cyanation of a 5-acetyl-2-halothiophene precursor. The following is a generalized, hypothetical protocol based on common organic synthesis methodologies.

Reaction: Nucleophilic aromatic substitution of a halogen with a cyanide salt.

Materials:

-

5-Acetyl-2-bromothiophene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-acetyl-2-bromothiophene and copper(I) cyanide.

-

Under an inert atmosphere, add anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Disclaimer: This is a hypothetical protocol and would require optimization and safety assessment before implementation.

Reactivity and Potential Applications

The electron-deficient nature of the thiophene ring in this compound dictates its reactivity. The carbonyl group of the acetyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

The unique electronic and structural features of this molecule make it an attractive building block in several areas:

-

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities. The electron-withdrawing groups can influence the molecule's ability to interact with biological targets and can affect its metabolic stability and pharmacokinetic properties.

-

Materials Science: Thiophene-based molecules are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tuning of electronic properties through substitution is crucial for designing materials with desired performance characteristics.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any specific studies detailing the involvement of this compound in defined cellular signaling pathways. While many thiophene-containing molecules are biologically active, the specific biological role, if any, of this particular compound has not been elucidated in the available resources.

For illustrative purposes, the diagram below depicts a generalized signaling pathway where some thiophene derivatives have been implicated, such as in the modulation of kinase activity. It is crucial to note that this is a general representation and does not imply the direct involvement of this compound.

Caption: A generalized signaling pathway.

Conclusion

This compound is a fascinating molecule characterized by the strong electron-withdrawing effects of its acetyl and cyano substituents. These groups significantly modulate the electronic properties of the thiophene ring, making it a valuable synthon for further chemical transformations and a promising scaffold for the development of novel compounds in medicinal chemistry and materials science. While specific experimental data for this compound are sparse, this guide provides a comprehensive overview of its expected properties and reactivity based on the established principles of organic chemistry and data from related structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

X-ray Crystal Structure of 5-Acetylthiophene-2-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the X-ray crystal structure determination of thiophene derivatives, with a specific focus on the structural class of 5-acetylthiophene-2-carbonitrile. While specific crystallographic data for this compound itself is not publicly available in the searched literature, this document outlines the general experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it presents illustrative crystallographic data from closely related substituted thiophene derivatives to provide researchers with a comparative framework and an understanding of the expected structural insights.

Introduction to the Structural Analysis of Thiophene Derivatives

Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR), designing novel drug candidates, and elucidating their interactions with biological targets. The this compound scaffold, in particular, represents a key intermediate for the synthesis of various biologically active compounds.[3]

Experimental Protocols

A generalized yet detailed methodology for the determination of the crystal structure of small organic molecules like this compound derivatives involves several critical steps, from synthesis to data analysis.[4]

Synthesis of 5-Aryl-2-acetylthiophene Derivatives

A common route for the synthesis of 5-aryl-2-acetylthiophene derivatives involves a multi-step process:[3]

-